Product packaging for 6,8-Difluoro-1-methylquinolin-4(1H)-one(Cat. No.:)

6,8-Difluoro-1-methylquinolin-4(1H)-one

Cat. No.: B11902937
M. Wt: 195.16 g/mol
InChI Key: YMVYROVKEOUHDV-UHFFFAOYSA-N
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Description

Significance of Quinolone and Fluoroquinolone Scaffolds in Chemical Research

The quinolone core, a bicyclic heterocyclic system, is a cornerstone of modern antibacterial research. nih.gov Its fundamental structure, particularly the 4-quinolone-3-carboxylic acid moiety, is essential for its biological activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. orientjchem.orgnih.gov These enzymes are critical for DNA replication, and their disruption leads to bacterial cell death. orientjchem.org The initial discovery of nalidixic acid in the 1960s, a first-generation quinolone, opened the door to a vast new class of antibacterial agents. orientjchem.org

A significant breakthrough in quinolone research was the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones in the 1970s. researchgate.netwikipedia.org This single substitution dramatically expanded the spectrum of activity to include both Gram-negative and Gram-positive bacteria and improved pharmacokinetic properties. nih.gov The success of early fluoroquinolones like ciprofloxacin (B1669076) spurred extensive research into the effects of substitutions at various positions on the quinolone scaffold, including N-1, C-7, and C-8, to further refine potency, spectrum, and other pharmacological parameters. nih.govresearchgate.net The quinolone scaffold is considered a valuable platform for lead generation in drug discovery due to its proven efficacy and the rich potential for chemical modification. nih.gov

Historical Context of Difluoroquinolinones in Synthetic Organic Chemistry

The history of difluoroquinolinones is nested within the broader narrative of organofluorine chemistry and the development of fluoroquinolone antibiotics. nih.gov While the first synthesis of an organofluorine compound dates back to the 19th century, their application in pharmaceuticals gained significant momentum in the mid-20th century. nih.govnih.gov Following the successful introduction of 6-fluoroquinolones, synthetic chemists began to explore the impact of additional fluorine substitutions on the quinolone ring system.

By the mid-to-late 1980s, research efforts were explicitly directed towards the synthesis of difluoroquinolone derivatives. A notable example from 1987 details the preparation of a series of 1-aryl-6,8-difluoroquinolones. nih.govmsu.edu The synthetic strategies to achieve these structures typically involve multi-step sequences, often starting from appropriately substituted anilines. The construction of the core quinolone ring can be achieved through methods like the Gould-Jacobs reaction or variations of the Conrad-Limpach-Knorr synthesis, followed by nucleophilic substitution reactions to introduce desired functionalities. researchgate.netresearchgate.net The synthesis of a 6,8-difluoro backbone, for instance, would necessitate a starting material like 2,4-difluoroaniline, which then undergoes cyclization with a suitable three-carbon unit (like diethyl ethoxymethylenemalonate) to form the fluorinated quinolone core. Subsequent reactions, such as N-alkylation (e.g., methylation to add the group at the N-1 position) and modifications at other positions, complete the synthesis of the target molecule. nih.govmsu.edu This period marked a phase of intensive investigation into polyfluorinated systems, driven by the hypothesis that such substitutions could further optimize the antibacterial profile of the quinolone class.

Rationale for Academic Research Focus on 6,8-Difluoro-1-methylquinolin-4(1H)-one Derivatives

The academic and industrial focus on this compound and its derivatives is rooted in established structure-activity relationship (SAR) principles within the quinolone family. The rationale for investigating this specific substitution pattern is multifaceted:

Enhanced Biological Activity: The primary motivation for exploring difluoro substitutions is the potential for increased potency. The electronic properties of fluorine, specifically its high electronegativity, can influence the binding affinity of the molecule to its target enzymes, DNA gyrase and topoisomerase IV. tandfonline.com Research has shown that a second fluorine atom at the C-8 position can be desirable for optimal in vivo efficacy. tandfonline.com

Modulation of Physicochemical Properties: Fluorine substitution is a well-known strategy in medicinal chemistry to modulate properties such as lipophilicity and metabolic stability. The strong carbon-fluorine bond can block sites of metabolism, potentially leading to improved pharmacokinetic profiles. tandfonline.com

Overcoming Resistance: The emergence of bacterial resistance to existing fluoroquinolones is a major clinical challenge. nih.gov Research into novel substitution patterns, such as the 6,8-difluoro motif, is driven by the search for compounds that can retain activity against resistant strains. It has been observed that C-8 halogen and methoxy (B1213986) substituents can enhance activity against resistant mutants. nih.gov

Systematic SAR Studies: The synthesis of compounds like this compound is often part of a systematic exploration of the chemical space around the quinolone scaffold. By varying substituents at key positions (N-1, C-6, C-7, and C-8) and evaluating the resulting changes in activity, researchers can build detailed models of the SAR. For example, studies have compared the antibacterial activity of 6,8-difluoroquinolones against their 6-fluoro counterparts to understand the specific contribution of the C-8 fluorine. msu.edu

The data below, derived from a 1987 study, illustrates the comparative in vitro antibacterial activity of a 6,8-difluoroquinolone against its 6-fluoro analog and other standard quinolones of the time.

CompoundN-1 SubstituentC-7 SubstituentC-8 SubstituentMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. P. aeruginosa
Compound 22p-F-C6H4PiperazinylF0.20.050.78
Compound 27 (A-56620)p-F-C6H4PiperazinylH0.10.020.39
CiprofloxacinCyclopropyl (B3062369)PiperazinylH0.20.0120.2

Data sourced from J. Med. Chem. 1987, 30, 504-509. msu.edu This table shows the Minimum Inhibitory Concentration (MIC) for selected quinolones. A lower MIC value indicates greater antibacterial potency.

This comparative data demonstrates that while the 6,8-difluoro derivative (Compound 22) shows potent activity, it was found to be generally one tube dilution less active than the corresponding 6-fluoroarylquinolone (Compound 27) in this particular series. msu.edu Such findings are crucial in guiding the design of new quinolone derivatives, highlighting the subtle and sometimes unpredictable effects of structural modifications on biological activity. The exploration of the this compound scaffold is, therefore, a logical step in the ongoing scientific endeavor to develop superior antibacterial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2NO B11902937 6,8-Difluoro-1-methylquinolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

6,8-difluoro-1-methylquinolin-4-one

InChI

InChI=1S/C10H7F2NO/c1-13-3-2-9(14)7-4-6(11)5-8(12)10(7)13/h2-5H,1H3

InChI Key

YMVYROVKEOUHDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C(=CC(=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 6,8 Difluoro 1 Methylquinolin 4 1h One and Analogues

General Synthetic Routes to Quinolin-4(1H)-ones

The construction of the fundamental quinolin-4(1H)-one skeleton can be achieved through several classic and modern synthetic reactions. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

The creation of the bicyclic quinolinone system is most commonly accomplished through condensation and subsequent cyclization reactions. The Gould-Jacobs and Conrad-Limpach-Knorr reactions are cornerstone methods for this transformation. mdpi.comwikipedia.org

The Gould-Jacobs reaction involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate or a similar malonic ester derivative. wikipedia.orgwikipedia.org This initial step forms an anilidomethylenemalonate intermediate. Subsequent thermal cyclization, which often requires high temperatures (above 250 °C), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comablelab.eu This product exists in tautomeric equilibrium with its 4-oxo form and serves as a versatile intermediate. wikipedia.orgwikipedia.org

The Conrad-Limpach-Knorr synthesis provides another route, reacting an aniline with a β-ketoester. wikipedia.orgacs.org The reaction conditions dictate the final product; lower temperatures (kinetic control) favor the formation of a Schiff base that cyclizes to the 4-hydroxyquinoline (B1666331), while higher temperatures (thermodynamic control) can lead to an anilide intermediate that cyclizes to a 2-hydroxyquinoline. wikipedia.org

Other notable methods for quinolinone ring formation are summarized in the table below.

Reaction Name Precursors Key Features Reference(s)
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateHigh-temperature thermal cyclization; yields a 4-hydroxy-3-carboalkoxyquinoline intermediate. mdpi.com, wikipedia.org
Conrad-Limpach Synthesis Aniline, β-ketoesterTemperature-dependent regioselectivity; yields 4-hydroxyquinolines under kinetic control. wikipedia.org, acs.org
Camps Cyclization N-(2-Acylaryl)amidesBase-catalyzed intramolecular cyclization. mdpi.com
Palladium-Catalyzed Carbonylation 2-Iodoaniline, Terminal alkyneInvolves Sonogashira carbonylation followed by cyclization. mdpi.com
Decarboxylating Cyclization Isatoic anhydride, 1,3-Dicarbonyl compoundMild, environmentally friendly conditions; byproducts are CO₂ and water. mdpi.com, nih.gov
Reductive Cyclization o-Nitroacetophenone, DMF-DMATwo-step process involving enamine formation followed by reductive cyclization. researchgate.net

The introduction of fluorine atoms onto the quinoline (B57606) scaffold is a critical step in the synthesis of compounds like 6,8-Difluoro-1-methylquinolin-4(1H)-one. While direct C-H fluorination of aromatic systems is an area of active research, it presents significant challenges for electron-deficient heterocycles like quinolines. acs.orgnih.govacs.org Electrophilic fluorination often requires harsh reagents and can suffer from a lack of regioselectivity, with some attempts at direct fluorination proving unsuccessful. wikipedia.orgfordham.edu

Consequently, the most prevalent and efficient strategy for synthesizing 6,8-difluoroquinolones is to begin with a pre-fluorinated precursor. The synthesis typically starts with an appropriately substituted aniline where the fluorine atoms are already in the desired positions. For the target compound, 2,4-difluoroaniline is the logical and commonly used starting material. This approach circumvents the difficulties of direct fluorination on the heterocyclic system and ensures the correct placement of the fluorine substituents from the outset. This strategy is mirrored in the synthesis of other fluoroquinolones, such as 6,7-difluoro derivatives which begin with 3,4-difluoroaniline. mdpi.com

N-Alkylation Strategies for 1-Methyl Substitution

The introduction of the methyl group at the N-1 position of the quinolinone ring is typically achieved after the heterocyclic core has been formed. This transformation is a standard N-alkylation reaction. The quinolinone nitrogen acts as a nucleophile, attacking an electrophilic methyl source.

Commonly, the 4-hydroxyquinolinone intermediate is treated with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The base, which can range from a mild carbonate like potassium carbonate (K₂CO₃) to a strong hydride like sodium hydride (NaH), deprotonates the nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction. mdpi.comuw.edu The choice of solvent and base depends on the specific reactivity of the substrate. This step is crucial as N-1 substitution is a key feature in many biologically active quinolone compounds.

Synthesis of Key this compound Precursors and Building Blocks

The synthesis of this compound is built upon a foundation of key starting materials. The selection of these precursors is dictated by the chosen synthetic route for ring formation. Based on the most common and effective strategies discussed, the primary building blocks are an aniline derivative and a three-carbon unit.

Precursor Type Specific Compound Role in Synthesis Relevant Reaction
Aniline Building Block 2,4-DifluoroanilineProvides the benzene (B151609) ring and the C-6 and C-8 fluorine atoms.Gould-Jacobs, Conrad-Limpach
C3 Building Block Diethyl ethoxymethylenemalonateReacts with the aniline to form the pyridine (B92270) portion of the quinolinone ring, introducing a carboxylate at C-3.Gould-Jacobs Reaction
C3 Building Block (Alternative) Ethyl acetoacetate (B1235776) (or other β-ketoesters)Reacts with the aniline to form the pyridine portion of the quinolinone ring.Conrad-Limpach Synthesis
Methylating Agent Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Provides the methyl group for substitution at the N-1 position.N-Alkylation

Advanced Synthetic Transformations and Derivatization of the 6,8-Difluoroquinolinone Core

Once the 6,8-difluoroquinolinone core is assembled, it can be further modified to create a diverse range of analogues. These transformations often target specific positions on the quinoline ring to modulate the compound's properties.

The C-3 and C-7 positions are common sites for derivatization in quinolone chemistry, often playing a crucial role in biological activity.

Functionalization at the C-3 Position: The Gould-Jacobs synthesis provides a convenient handle for C-3 functionalization, as it directly yields a product with a carboalkoxy group at this position. mdpi.com This ester group can be readily hydrolyzed to the corresponding carboxylic acid. The 3-carboxy group is a vital pharmacophore for many fluoroquinolone antibiotics and can be converted into a wide array of derivatives, such as amides, through standard coupling reactions. mdpi.com Alternative cyclization methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines, can be used to directly install other functionalities, including halogens or sulfur-containing groups, at the C-3 position. nih.gov

Functionalization at the C-7 Position: Introducing substituents at the C-7 position of a 6,8-difluoroquinolinone core is more challenging. Direct C-H functionalization at this position is difficult due to the electronic properties of the difluorinated ring. Therefore, functionalization at C-7 is typically achieved by starting with a more complex aniline precursor, such as a 2,4-difluoro-5-substituted aniline. In the broader context of fluoroquinolone synthesis, the C-7 position is often modified via nucleophilic aromatic substitution (SNAr), where an amine-containing group displaces a halogen (like fluorine or chlorine). nih.govmdpi.com While the C-6 and C-8 fluorine atoms in the target scaffold are generally stable, a leaving group could be installed at C-7 in a precursor to allow for such late-stage modifications.

Introduction of Diverse Substituents on the Quinolinone Scaffold

The quinolinone scaffold is a foundational structure in medicinal chemistry, and methods to introduce substituents are well-established for various analogues. mdpi.comnih.gov The strategic placement of functional groups can significantly alter the biological and physicochemical properties of the parent compound.

For related quinolinone structures, precursors such as chloro-substituted quinolinones serve as versatile intermediates for introducing new functionalities. mdpi.com For instance, the chlorine atom at the C-4 position is a good leaving group, enabling nucleophilic substitution reactions. One common transformation is thiation, where a chloroquinolinone is treated with a reagent like thiourea. mdpi.com This reaction can be performed under fusion conditions or in a solvent like dimethylformamide (DMF) to yield the corresponding quinolinethione. mdpi.com

The resulting sulfanyl (B85325) group can then be further modified. For example, selective S-alkylation of 8-methyl-4-sulfanylquinolin-2(1H)-one has been achieved using alkyl iodides in the presence of a base, leading to the formation of 4-alkylthio derivatives. mdpi.com Another key reaction involves the use of hydrazine (B178648) hydrate, which can react with chloro- or thio-substituted quinolinones to introduce hydrazinyl or hydrazino groups, respectively. mdpi.com These transformations highlight the utility of halogenated quinolinones as precursors for creating a library of substituted analogues.

Furthermore, the introduction of various amine, alcohol, or thiol nucleophiles can lead to mono- or disubstituted derivatives on the quinoline core. mdpi.com The choice of solvent can influence the position of substitution; aprotic solvents like tetrahydrofuran (B95107) (THF) may favor substitution at one position, while protic solvents like ethanol (B145695) can direct it to another. mdpi.com

The table below summarizes various substituents that have been introduced onto quinolinone scaffolds based on established methodologies.

Precursor ScaffoldReagentResulting Substituent/DerivativeReference
4-Chloro-8-methylquinolin-2(1H)-oneThiourea8-Methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
8-Methyl-4-sulfanylquinolin-2(1H)-oneEthyl Iodide / Butyl Iodide4-Alkylthio-8-methylquinolinones mdpi.com
2,4-Dichloro-8-methylquinolineHydrazine Hydrate2,4-Dihydrazino-8-methylquinoline mdpi.com
6,7-Dihalogen-5,8-quinolinedioneAmines, Alcohols, Thiols6- or 7-substituted amino, alkoxy, or thio derivatives mdpi.com

Hybrid Compound Synthesis Involving Difluoroquinolinone Moieties

The synthesis of hybrid molecules, which combine two or more distinct pharmacophores, is a widely used strategy in drug design to create compounds with improved or novel activities. nih.gov The modification of a known active compound by linking it with another pharmacophore can enhance its biological and physicochemical properties. nih.gov

The quinolinone scaffold, including difluoro-substituted variants, can be incorporated into larger, more complex hybrid structures. This approach leverages the established properties of the quinolinone core while introducing new functionalities from the tethered molecule. nih.gov For example, research has focused on creating hybrids of quinolines with other heterocyclic systems like 1,3-thiazinan-4-one. nih.gov Such strategies aim to combine the characteristics of both moieties to develop novel molecular entities. nih.govnih.gov

Another approach involves the synthesis of complex fused ring systems where the quinoline structure is part of a larger polycyclic framework. Researchers have synthesized 4,5-Dihydro-1H- mdpi.commdpi.comdithiolo[3,4-c]quinoline-1-thione derivatives, which are essentially hybrid structures incorporating a dithiolo-thione ring fused to the quinoline core. nih.gov The synthesis of these complex molecules often begins with substituted dihydroquinolines, which then undergo reactions with reagents like elemental sulfur to build the additional heterocyclic rings. nih.gov These hybrid compounds are designed to explore new chemical space and biological activities that may not be present in the individual components. nih.govnih.gov

The table below provides examples of hybrid structures synthesized from quinoline-based precursors.

Quinoline Precursor TypeHybrid Partner/ReactionResulting Hybrid StructureReference
7-Chloroquinolin-4-ylamineN/A (Mannich reaction with other components)Quinoline/thiazinan-4-one hybrids nih.gov
N-alkylhydroquinoline-6-carbaldehydesCyclic secondary amines and elemental sulfur8-Heterylcarbonothionyl-DTT-DHQ nih.gov
1,4-Naphthoquinone8-Hydroxyquinoline1,4-Naphthoquinone-8-hydroxyquinoline hybrids nih.gov

Chemical Reactivity and Mechanistic Investigations of 6,8 Difluoro 1 Methylquinolin 4 1h One Systems

Reaction Pathways and Transformation Mechanisms

The reactivity of the fluoroquinolone scaffold is multifaceted, with several sites susceptible to chemical transformation. The electron-deficient aromatic ring, the carbonyl group, and the ring nitrogen are all key players in the chemical reactions of these systems.

The fluorine atoms on the quinolinone ring of compounds like 6,8-Difluoro-1-methylquinolin-4(1H)-one are key to their reactivity, primarily through nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings, typically nucleophilic, become electrophilic and thus susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as fluorine and nitro groups. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is favored when these groups are positioned ortho or para to a leaving group, as they can effectively stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In the context of fluoroquinolones, the fluorine atom at the C-6 position is particularly important. Its presence significantly enhances antibacterial potency by improving both binding to the DNA gyrase complex and cell penetration. asm.org The reactivity of this fluorine atom allows for its substitution by various nucleophiles. For instance, in 6-monofluoroderivatives like ciprofloxacin (B1669076) and norfloxacin, the primary photochemical process is the photosubstitution of the fluorine atom by a hydroxyl group. researchgate.net This highlights the lability of the C-F bond under certain conditions.

Direct irradiation can lead to fluorine substitution and reductive elimination. researchgate.net The rate and outcome of these reactions are strongly influenced by the position of the fluorine atom on the heteroaromatic system. researchgate.net While SNAr reactions are well-established for electron-poor fluoroarenes, recent advances in organic photoredox catalysis have enabled the nucleophilic substitution of unactivated (electron-neutral or electron-rich) fluoroarenes as well. nih.gov

Table 1: Reactivity of Fluorine on the Fluoroquinolone Ring
Reaction TypeKey FactorsOutcomeReference
Nucleophilic Aromatic Substitution (SNAr)Presence of electron-withdrawing groups (e.g., F, NO2) ortho/para to the leaving group.Displacement of the fluorine atom by a nucleophile. wikipedia.orgmasterorganicchemistry.com
Photochemical SubstitutionUV irradiation in the presence of a nucleophile (e.g., H2O).Photosubstitution of the fluorine atom by a hydroxyl group. researchgate.net
Reductive EliminationDirect irradiation.Elimination of fluorine. researchgate.net

The carbonyl group at the C4 position and the nitrogen atom at the N1 position of the quinolinone ring are crucial for both the biological activity and the chemical reactivity of these compounds. The C4-keto group, along with the C3-carboxylic acid (in many fluoroquinolones, though not in the parent this compound), is essential for binding to the DNA gyrase enzyme. youtube.comnih.gov

The C4 carbonyl group can participate in various chemical transformations. For example, it can be converted to a thione (C=S) group through reaction with reagents like Lawesson's reagent or phosphorus pentasulfide, although this can sometimes lead to a mixture of products. mdpi.com The carbonyl group also plays a role in the tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline (B1666331) forms. rsc.org

The N1 nitrogen is a key site for substitution, and the nature of the substituent at this position significantly influences the properties of the molecule. mdpi.com In this compound, this position is occupied by a methyl group. The N1 substituent can affect the molecule's interaction with DNA gyrase through steric hindrance and other spatial effects. mdpi.com Alkylation and arylation at the N1 position are common synthetic modifications in the development of new quinolone derivatives.

Influence of Substituents, Including the N-1 Methyl Group, on Chemical Reactivity

Substituents at various positions on the quinolinone ring play a critical role in modulating the chemical reactivity and biological activity of the scaffold. The N-1 methyl group in this compound is one such influential substituent.

The substituent at the N-1 position is a key determinant of the antibacterial properties of fluoroquinolones. For instance, an N-1 cyclopropyl (B3062369) group, as seen in ciprofloxacin, is more effective than an ethyl group (found in norfloxacin) in conferring lethal activity in the absence of protein synthesis. nih.gov The N-1 substituent, along with the C-7 and C-8 substituents, can be modified to fine-tune the compound's properties. nih.gov

Fusion of the N-1 and C-8 substituents to form a ring, as in levofloxacin (B1675101), has been shown to reduce lethal activity in the absence of protein synthesis compared to non-fused analogues. nih.govresearchgate.net Energy minimization modeling suggests that in non-fused structures with N-1 cyclopropyl and C-8 methoxy (B1213986) groups, steric interactions lead to a skewed quinolone core and restricted rotation of the C-7 ring, features not observed in the fused-ring derivatives. nih.govresearchgate.net

The fluorine atoms at C-6 and C-8 are strong electron-withdrawing groups that activate the ring for nucleophilic aromatic substitution. masterorganicchemistry.com The C-6 fluorine is a common feature in most clinically used fluoroquinolones, enhancing their antibacterial potency. asm.org Substituents at the C-7 position are also crucial, affecting the mechanism of action, cell permeability, and pharmacokinetic properties. researchgate.net

Table 2: Influence of Key Substituents on Fluoroquinolone Properties
PositionSubstituent TypeEffect on Reactivity/ActivityReference
N-1Cyclopropyl vs. EthylCyclopropyl enhances lethal activity compared to ethyl. nih.gov
N-1/C-8Fused Ring vs. Non-fusedFused ring structures can have reduced lethal activity in the absence of protein synthesis. nih.govresearchgate.net
C-6FluorineEnhances antibacterial potency by improving DNA gyrase binding and cell penetration. asm.org
C-7Various (e.g., piperazinyl, pyrrolidinyl)Affects mechanism of action, cell permeability, and pharmacokinetics. researchgate.net
C-8Fluorine/MethoxyInfluences potency and lethal activity. nih.govnih.gov

Photoreactivity and Degradation Pathways of Fluoroquinolinone Scaffolds

Fluoroquinolone scaffolds are known to be photochemically reactive, and their degradation under the influence of light has been a subject of considerable study. The photostability of these compounds is a concern due to their widespread presence in the environment. nih.gov

The primary photodegradation pathways for many fluoroquinolones involve modifications to the side chains and the quinolone core itself. Direct photolysis in aqueous environments can lead to the substitution of the C-6 fluorine atom by a hydroxyl group, as well as reductive defluorination. researchgate.netresearchgate.net Another common pathway is the oxidative degradation of the amine side chain at the C-7 position. researchgate.net This process is a minor pathway in direct photolysis but becomes the major route in TiO2-mediated photocatalysis. researchgate.net

The specific degradation products depend on the structure of the fluoroquinolone and the reaction conditions. For example, studies on ciprofloxacin and levofloxacin have shown that photocatalysis using catalysts like ZnO or g-C3N4 can effectively degrade these compounds. capes.gov.brmdpi.com The mechanism often involves reactive oxygen species such as superoxide (B77818) anion radicals (O₂⁻) and hydroxyl radicals (•OH). mdpi.com Importantly, even in the early stages of degradation, the core fluoroquinolone nucleus may remain intact, and the resulting photoproducts can sometimes retain residual antibacterial activity. nih.gov

Chelation Chemistry of Fluoroquinolone Systems

A defining characteristic of the fluoroquinolone class is their ability to form stable complexes with metal ions. This chelation is primarily mediated by the C4-carbonyl oxygen and the oxygen of the C3-carboxylic acid group. youtube.comnih.gov While this compound lacks the C3-carboxylic acid, the 4-oxo group still provides a site for metal coordination.

The formation of these metal complexes is a significant aspect of the biological action of fluoroquinolones. The drug-metal complex is believed to be the active species that interacts with the bacterial DNA gyrase-DNA complex. nih.gov The metal ion, often magnesium (Mg²⁺), is thought to form a bridge between the drug and the enzyme. nih.govresearchgate.net

The stability of these metal complexes can be influenced by pH, with decreased stability often observed in acidic conditions. researchgate.net The ratio of fluoroquinolone to metal in the complex can vary, with 1:1, 2:1, and 3:1 stoichiometries being observed depending on factors like pH, the specific quinolone, and the metal ion. nih.gov The ability of fluoroquinolones to chelate with multivalent cations like those of aluminum and magnesium is also the basis for a well-known drug interaction with antacids, which can reduce the oral bioavailability of these antibiotics. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies in Difluoroquinolinone Research

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the chemical structure of synthetic compounds like 6,8-Difluoro-1-methylquinolin-4(1H)-one is fundamental for understanding their properties and potential applications. A suite of advanced spectroscopic techniques is routinely employed to provide a comprehensive structural characterization of fluoroquinolone derivatives. These methods, when used in conjunction, offer an unambiguous elucidation of the molecular framework, functional groups, and conformational features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluoroquinolones in solution. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy of quinoline (B57606) derivatives, the chemical shifts of aromatic protons are influenced by the electronic effects of substituents and can be affected by intermolecular interactions, such as π-π stacking, which is concentration-dependent. nih.gov For a compound like this compound, the fluorine atoms at positions 6 and 8 would significantly influence the chemical shifts of the adjacent aromatic protons through their strong electron-withdrawing inductive effects. The methyl group on the nitrogen atom would appear as a singlet in a distinct region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon (C-4) of the quinolone ring is typically observed at a downfield chemical shift. nih.gov The carbons directly bonded to fluorine atoms (C-6 and C-8) would exhibit large one-bond ¹³C-¹⁹F coupling constants, which are highly characteristic and aid in signal assignment. researchgate.netmdpi.com The analysis of long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can further confirm the substitution pattern of the aromatic ring. rsc.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively.

Table 1: Illustrative ¹³C NMR Chemical Shifts and ¹⁹F-¹³C Coupling Constants for a Fluoroquinolone (Norfloxacin in 3M DCl)

Carbon AtomChemical Shift (ppm)¹⁹F-¹³C Coupling Constant (J, Hz)
C-2148.53.9
C-3110.1-
C-4171.03.9
C-4a138.9-
C-5117.58.8
C-6152.9247.1
C-7121.218.6
C-8106.88.8
C-8a126.9-
C-2', C-6'49.3-
C-3', C-5'45.43.9
COOH168.0-

Source: Adapted from a study on norfloxacin. researchgate.net This data is for illustrative purposes only.

Mass Spectrometry for Compound Identification and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For fluoroquinolones, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, as they typically produce protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation patterns are highly dependent on the structure of the fluoroquinolone and provide valuable information for its identification. nih.gov Common fragmentation pathways for fluoroquinolones include the loss of small neutral molecules such as water (H₂O), carbon dioxide (CO₂), and cleavage of the substituents on the quinolone core. For instance, the piperazine (B1678402) ring, a common substituent in many fluoroquinolones, undergoes characteristic fragmentation. nih.gov In the case of this compound, fragmentation would likely involve the quinolone core itself, with potential losses related to the methyl group and the carbonyl group. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to calculate the elemental composition and further confirm the identity of the compound.

Table 2: Common Fragment Ions Observed in the Mass Spectra of Fluoroquinolones

Precursor IonFragment IonNeutral Loss
[M+H]⁺[M+H - H₂O]⁺H₂O
[M+H]⁺[M+H - CO₂]⁺CO₂
[M+H]⁺[M+H - HF]⁺HF
[M+H]⁺Cleavage of side chainVaries with structure

This table represents common fragmentation patterns and is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the context of this compound, the IR spectrum would exhibit several key absorption bands.

Table 3: Characteristic IR Absorption Bands for Fluoroquinolones

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=O (ketone)Stretching1600 - 1650
C=O (carboxylic acid)Stretching~1700
C-FStretching1100 - 1250
C=C (aromatic)Stretching1450 - 1600
O-H (carboxylic acid)Stretching (broad)2500 - 3300
N-HStretching3200 - 3500
C-NStretching~1380

Source: Compiled from various sources on fluoroquinolone characterization. Note that this compound does not have a carboxylic acid or N-H group.

UV-Vis Absorption and Fluorescence Spectroscopy in Solution-Phase Research

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Fluoroquinolones possess a chromophoric quinolone ring system that gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these absorption maxima are sensitive to the substitution pattern on the quinolone core and the pH of the solution. For this compound, the absorption spectrum would be expected to show distinct peaks corresponding to π-π* transitions within the aromatic system.

Many fluoroquinolones are also fluorescent, meaning they re-emit absorbed light at a longer wavelength. Fluorescence spectroscopy is a highly sensitive technique that can be used for quantitative analysis and to study the photophysical properties of these compounds. The fluorescence emission spectrum is also influenced by the molecular structure and the solvent environment. The study of the photophysical behavior of fluoroquinolones is important, as some of these compounds can exhibit phototoxicity.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of fluoroquinolones.

Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol (B129727) with pH modifiers), is commonly employed for the separation of fluoroquinolones from starting materials, by-products, and other impurities. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The purity of the compound can be determined by calculating the peak area percentage from the chromatogram.

For fluoroquinolones that are chiral, specialized chiral chromatography techniques can be used to separate the enantiomers. This is crucial as different enantiomers can have different biological activities. HPLC coupled with a UV or fluorescence detector is commonly used for the detection and quantification of fluoroquinolones.

Application of Chemometrics in Spectroscopic Analysis of Fluoroquinolone Systems

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of fluoroquinolone research, chemometrics is often coupled with spectroscopic techniques to analyze complex mixtures and to study dynamic processes such as degradation.

One powerful chemometric tool is Parallel Factor Analysis (PARAFAC), which is often applied to data from fluorescence excitation-emission matrices (EEMs). EEM-PARAFAC can be used to deconvolute the fluorescence signals of individual components in a mixture, even when their spectra overlap significantly. This allows for the simultaneous monitoring of the parent fluoroquinolone and its degradation products in a sample without the need for prior separation. This approach has been successfully used to study the photodegradation pathways of fluoroquinolones in various matrices. The combination of spectroscopic data with chemometric analysis provides a powerful platform for understanding the behavior of fluoroquinolone systems in complex environments.

Structure Activity Relationship Sar Studies and Molecular Design of Difluoroquinolinones

Impact of Fluorine Substitution at C-6 and C-8 on Molecular Properties and Research Potential

The introduction of fluorine atoms at the C-6 and C-8 positions of the quinolinone ring is a critical design element with profound effects on the molecule's physicochemical and biological properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron distribution within the aromatic system.

This difluoro substitution pattern has been shown to enhance the research potential of these compounds, particularly in the realm of antibacterial agents. For instance, studies on arylfluoroquinolones have highlighted that derivatives with fluorine atoms at both the C-6 and C-8 positions are subjects of extensive research. msu.edunih.gov The presence of these two fluorine atoms is a characteristic feature of several potent antibacterial agents. msu.edu While some research suggests that 6,8-difluoroarylquinolones may be slightly less active in vitro than their corresponding 6-fluoroarylquinolone counterparts against certain bacterial strains, the C-6, C-8 difluoro pattern is still considered crucial for potent antimicrobial activity in many contexts. msu.eduresearchgate.net The electronic modulation by the two fluorine atoms can influence the molecule's interaction with biological targets, such as bacterial DNA gyrase and topoisomerase IV, which are key enzymes involved in bacterial DNA replication. nih.gov

Role of N-1 Alkylation (Methyl Group) in Structure-Activity Relationships

The substituent at the N-1 position of the quinolinone ring plays a pivotal role in defining the compound's activity and properties. In 6,8-Difluoro-1-methylquinolin-4(1H)-one , this position is occupied by a methyl group. The nature of the N-1 substituent can influence several factors, including steric bulk, lipophilicity, and metabolic stability.

In the broader class of quinolone antibacterials, the N-1 substituent is a key determinant of potency and spectrum of activity. While a simple methyl group is present in the parent compound, extensive research has shown that other groups can confer superior properties. For example, a quantitative structure-activity relationship (QSAR) analysis of a series of N-1 substituted quinolones revealed that a cyclopropyl (B3062369) group often enhances activity significantly. nih.gov Another study on 1-aryl-6,8-difluoroquinolones found that a 2,4-difluorophenyl group at the N-1 position, combined with a suitable C-7 substituent, resulted in the greatest in vitro antibacterial potency. msu.edunih.gov The optimization of the N-1 position is a common strategy in quinolone design, with studies indicating that an ethyl group could also be favorable. msu.edu The process of N-alkylation, including methylation, is a fundamental step in creating libraries of compounds for SAR studies, allowing researchers to explore how different groups at this position impact biological outcomes. juniperpublishers.com

Influence of Substituents at C-3 and C-7 Positions on Observed Activities in Research Applications

While the core This compound is unsubstituted at the C-3 and C-7 positions, these sites are primary targets for modification in the design of new research compounds, particularly antibacterial agents.

C-3 Position: The introduction of a carboxylic acid group at the C-3 position is a hallmark of the vast majority of quinolone antibacterials. This group is crucial for the mechanism of action, as it is involved in binding to the bacterial DNA gyrase and topoisomerase IV enzymes. msu.edunih.gov The synthesis of 1-aryl-6,8-difluoro-7-(substituted amino)-1,4-dihydro-4-oxoquinoline-3-carboxylic acids is a common strategy to generate potent antibacterial agents. msu.edunih.gov

C-7 Position: The C-7 position is arguably the most frequently modified position to modulate the spectrum of activity, potency, and pharmacokinetic properties of quinolones. A wide variety of substituents, typically nitrogen-containing heterocycles like piperazine (B1678402) or pyrrolidine (B122466) rings, are introduced at this position. msu.eduresearchgate.net

The nature of the C-7 substituent significantly impacts both Gram-positive and Gram-negative activity. For instance, in a series of 1-aryl-6,8-difluoroquinolones, a 3-amino-1-pyrrolidinyl group at C-7 conferred the highest in vitro antibacterial potency. msu.edunih.gov

The interplay between the substituents at N-1, C-3, and C-7 is a cornerstone of quinolone SAR, allowing for the fine-tuning of these molecules for specific antibacterial profiles.

Quantitative Structure-Activity Relationship (QSAR) and Empirical Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These analyses are instrumental in understanding the key molecular features responsible for a compound's function and in designing new, more potent derivatives.

For the fluoroquinolone class of compounds, QSAR models have been developed to elucidate the structural requirements for antibacterial activity. nih.govresearchgate.net These models often employ a variety of molecular descriptors, which are numerical values representing different physicochemical properties of the molecules.

Key findings from QSAR studies on related fluoroquinolones include:

Descriptor Importance : Analyses have shown that descriptors related to electronic properties (e.g., energy of the lowest unoccupied molecular orbital, electron affinity, electronegativity) and steric properties are important for describing antibacterial activity. researchgate.netnih.gov

Model Development : Both 2D and 3D-QSAR models have been generated. 3D-QSAR methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) produce contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, guiding future modifications. nih.gov

Predictive Power : Successful QSAR models exhibit high correlation coefficients (e.g., q² and r²) and good predictive power for external test sets, confirming their utility in designing novel molecules. nih.gov

N-1 Substituent Analysis : A specific QSAR study on N-1 analogues of a 6,8-difluoroquinolone found that antibacterial potency was strongly dependent on the STERIMOL length and width parameters of the N-1 substituent. nih.gov

These computational approaches provide a rational framework for optimizing the quinolone scaffold, complementing traditional synthetic chemistry efforts. nih.gov

Strategic Structural Modifications for Modulating Specific Research Outcomes

The SAR knowledge gained from the studies described above is applied strategically to design molecules with specific, improved research profiles. Medicinal chemists systematically alter the quinolinone scaffold to achieve desired outcomes, such as enhanced potency, broader activity spectrum, or improved pharmacokinetic properties.

Key Strategic Modifications:

Targeting Potency and Spectrum: The C-7 substituent is a primary handle for modulating the biological activity spectrum. Introducing various substituted amino groups, such as piperazinyl or 3-aminopyrrolidinyl moieties, can dramatically alter potency against different bacterial strains. msu.eduresearchgate.net Similarly, adding a C-5 amino group has been shown to confer superior antibacterial properties in certain 6,8-difluoroquinolone series. nih.gov

Improving Physicochemical and Pharmacokinetic Properties: Modifications can be made to improve properties like solubility and metabolic stability. A "N-scan" strategy, where carbon-hydrogen (CH) groups in the quinolinone ring are systematically replaced with nitrogen atoms, has been used to modulate physicochemical properties and enhance pharmacokinetics, leading to improved in vivo activity. nih.gov

The following table provides examples of how specific structural modifications on the quinolinone core influence research outcomes, primarily focusing on antibacterial activity.

Position Parent Group (in this compound) Modified Group Example Observed Outcome in Research Applications Reference
N-1MethylCyclopropylEnhanced antibacterial potency and broad-spectrum activity. nih.gov
N-1Methyl2,4-DifluorophenylGreatest in vitro antibacterial potency when combined with a C-7 3-aminopyrrolidinyl group. msu.edunih.gov
C-3HydrogenCarboxylic AcidEssential for binding to bacterial DNA gyrase/topoisomerase IV, a key feature for antibacterial activity. msu.edunih.gov
C-5HydrogenAminoImproved overall antibacterial properties in combination with specific C-7 substituents. nih.gov
C-7Hydrogen3-Amino-1-pyrrolidinylConferred the best in vitro antibacterial potency in a series of 1-aryl-6,8-difluoroquinolones. msu.edunih.gov
C-7Hydrogencis-3,5-Dimethyl-1-piperazinylLed to a promising candidate with potency superior to ciprofloxacin (B1669076). nih.gov

These examples underscore the power of rational, structure-based design in the development of quinolinone derivatives for specific scientific applications.

Exploration of Derivatives and Analogues of 6,8 Difluoro 1 Methylquinolin 4 1h One in Advanced Chemical Research

Structural Diversity through Substitution at Various Positions of the Difluoroquinolinone Core

The inherent reactivity of the 6,8-difluoro-1-methylquinolin-4(1H)-one core allows for a range of chemical modifications, leading to a vast library of derivatives. These substitutions are not merely academic exercises; they are strategically designed to fine-tune the molecule's properties, such as solubility, target affinity, and metabolic stability.

One of the most explored avenues for derivatization is the introduction of various substituents at the C7 position. This has been a key strategy in the development of quinolone antibiotics. For instance, the introduction of a 4-methyl-1-piperazinyl group at the C7 position of a related difluoroquinolone scaffold has been a critical modification in the creation of potent antimicrobial agents. nih.gov

The N1 position, occupied by a methyl group in the parent compound, is another site for modification. The synthesis of analogues with different alkyl or aryl groups at this position can significantly influence the molecule's biological activity. For example, replacing the methyl group with a 2-fluoroethyl group has been shown to be a key feature in the development of certain quinolone antimicrobial agents. nih.gov

Furthermore, the carboxylic acid group at the C3 position is a common feature in many quinolone derivatives and serves as a handle for further chemical modifications. Esterification or amidation of this group can lead to prodrugs with improved pharmacokinetic profiles or to compounds with altered biological activities.

The strategic placement of fluorine atoms at the C6 and C8 positions is a defining feature of this quinolinone series. These fluorine atoms can influence the molecule's pKa, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's efficacy. The development of related fluoroquinolone precursors often involves the synthesis of 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives. mdpi.com

The following table summarizes some of the key substitutions and their effects on the properties of the this compound core:

Position of SubstitutionType of SubstituentEffect on Properties
C74-methyl-1-piperazinylEnhanced antimicrobial activity nih.gov
N12-fluoroethylKey feature in certain antimicrobial agents nih.gov
C3Carboxylic acid modificationsProdrug formation, altered biological activities
C6, C8Fluorine atomsInfluences pKa, lipophilicity, and metabolic stability mdpi.com

Synthesis and Research of Fused Heterocyclic Systems Incorporating the Difluoroquinolinone Motif

The fusion of additional heterocyclic rings onto the this compound framework represents a sophisticated strategy to create novel, complex chemical entities with unique three-dimensional shapes and potentially enhanced biological activities. This approach, known as ring fusion, can significantly alter the molecule's electronic distribution, steric profile, and ability to interact with biological targets.

One notable example of this strategy is the synthesis of pyrimido[4,5-b] nih.govnih.govwiley.comtriazolo[4,3-d] nih.govwiley.comdiazepine-8-amine derivatives. researchgate.net In this case, the quinolinone core is not directly used, but the principles of fusing heterocyclic systems are well-illustrated. By taking a lead compound, researchers designed and synthesized novel inhibitors with a complex, fused heterocyclic structure. This work highlights the potential of ring fusion to generate compounds with potent and selective biological activities.

Another area of research involves the synthesis of fused systems where the quinolinone ring is appended to other biologically active heterocycles. For example, the fusion of a pyrazole (B372694) ring to a quinazolinone scaffold has been explored for the development of antifungal agents. nih.gov While not a direct fusion to the this compound core, this research demonstrates the principle of combining different heterocyclic systems to achieve desired biological effects.

The synthesis of these fused systems often requires multi-step reaction sequences and careful control of reaction conditions. The choice of synthetic route depends on the desired final structure and the reactivity of the starting materials. The following table provides a glimpse into the types of fused heterocyclic systems that have been explored in the broader context of quinolone chemistry:

Fused Heterocyclic SystemPotential ApplicationReference
Pyrimido[4,5-b] nih.govnih.govwiley.comtriazolo[4,3-d] nih.govwiley.comdiazepineBRD4 inhibitors researchgate.net
Pyrazole-fused quinazolinonesAntifungal agents nih.gov

Development of Hybrid Compounds Integrating 6,8-Difluoroquinolinone Moieties

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has gained significant traction in drug discovery. This strategy aims to create hybrid compounds that exhibit a synergistic effect, combining the beneficial properties of each constituent moiety. The this compound scaffold has been utilized as a building block in the design of such hybrid molecules.

One approach involves linking the difluoroquinolinone moiety to other heterocyclic systems known for their biological activity. For instance, researchers have designed and synthesized hybrids of quinolones with pyrimidine (B1678525), aiming to develop novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). mdpi.com In these hybrids, the quinolone and pyrimidine scaffolds are connected through various linkers, and the nature of the linker has been shown to be crucial for the inhibitory activity.

Another example is the development of hybrid compounds containing a 1,4-quinone moiety linked to a quinoline (B57606) derivative. mdpi.com These hybrids were designed with the assumption that the combination of two active moieties might lead to increased activity and better bioavailability. The study explored the influence of different linkers and substitution patterns on the biological activity of the resulting hybrids.

The design of these hybrid compounds is often guided by computational modeling and a deep understanding of the target's structure and mechanism of action. The following table provides examples of hybrid compounds incorporating a quinolone moiety and their intended biological targets:

Hybrid CompoundConstituent MoietiesBiological TargetReference
Pyrimidine-quinolone hybridsPyrimidine and quinolonehLDHA mdpi.com
1,4-Quinone-quinoline hybrids1,4-Quinone and quinolineNQO1 enzyme mdpi.com

Design and Synthesis of Novel Scaffolds Derived from the Difluoroquinolinone Framework

The this compound framework serves not only as a platform for direct derivatization but also as a starting point for the design and synthesis of entirely new molecular scaffolds. This involves more profound structural modifications, where the core quinolinone ring system is transformed into a different heterocyclic framework.

One strategy involves the use of the difluoroquinolinone as a key intermediate in a multi-step synthesis to build more complex, polycyclic structures. For example, the synthesis of novel quinazolinone scaffolds containing pyrazole carbamide derivatives has been reported. nih.gov In this work, the quinazolinone scaffold, which is structurally related to the quinolinone core, was used to generate a library of compounds with antifungal activity.

Another approach is to use the difluoroquinolinone as a template to design and synthesize novel heterocyclic systems with unique three-dimensional arrangements. This can involve ring-expansion, ring-contraction, or ring-opening reactions of the quinolinone core, followed by further chemical transformations to build the desired scaffold.

The design of these novel scaffolds is often inspired by the structures of natural products or by computational approaches that predict the binding of small molecules to specific biological targets. The ultimate goal is to create new chemical entities with improved pharmacological properties and novel mechanisms of action.

The following table summarizes some of the novel scaffolds that have been derived from or are related to the quinolinone framework:

Novel ScaffoldSynthetic ApproachPotential ApplicationReference
Quinazolinone-pyrazole carbamidesMolecular hybridizationAntifungal agents nih.gov
4-Phenoxyquinolines with imidazole-carboxamido moietiesScaffold hoppingc-Met kinase inhibitors nih.gov

Advanced Research Applications of the Difluoroquinolinone Scaffold in Chemical Sciences

Utility as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for a diverse array of biological targets through strategic modification. taylorandfrancis.comnih.gov The quinolone ring system, and particularly its fluorinated derivatives, is widely regarded as such a scaffold. nih.govbldpharm.com This is evidenced by the vast number of drugs and clinical candidates that incorporate this core and target a wide range of diseases, including bacterial infections and cancer. nih.gov

The difluoroquinolinone scaffold is particularly advantageous due to its desirable physicochemical properties, which often translate to good bioavailability and metabolic profiles. mdpi.com The presence of two fluorine atoms at the 6 and 8 positions can significantly influence the molecule's lipophilicity, pKa, and conformation, thereby affecting its interaction with biological targets. The versatility of the quinolone core allows for synthetic modifications at several positions, enabling the creation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov

One notable example of a drug featuring a 6,8-difluoroquinolone core is Sparfloxacin. This broad-spectrum antibiotic demonstrates the clinical success that can be achieved by utilizing this scaffold. wikipedia.org The development of such agents highlights the scaffold's ability to serve as a robust starting point for designing new therapeutic agents with improved potency and pharmacological properties. researchgate.net

Table 1: Representative Drugs Based on the Quinolone Scaffold
Compound NameCore ScaffoldTherapeutic Application
Nalidixic acidQuinoloneAntibacterial (first generation) mdpi.com
Ciprofloxacin (B1669076)FluoroquinoloneBroad-spectrum antibacterial mdpi.com
SparfloxacinDifluoroquinoloneBroad-spectrum antibacterial taylorandfrancis.comwikipedia.org
HydroxychloroquineAminoquinolineAntimalarial, Anti-inflammatory patsnap.com

Applications in the Study of Molecular Recognition and Binding Mechanisms

The difluoroquinolinone scaffold has been instrumental in elucidating the molecular recognition and binding mechanisms of bioactive compounds, most notably in the field of antibacterials. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. fda.govnih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. fda.govnih.gov

The mechanism of action involves the quinolone molecule binding to the enzyme-DNA complex. fda.govnih.gov This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step and leading to an accumulation of double-strand breaks that are fatal to the bacterium. fda.govnih.gov X-ray crystallography and molecular modeling studies have provided detailed insights into this process, revealing that the quinolone molecule intercalates into the cleaved DNA and forms specific interactions with amino acid residues in the enzyme's quinolone-resistance-determining region (QRDR). fda.govmdpi.com

Studies on compounds like Sparfloxacin have shown that for many Gram-negative bacteria, DNA gyrase is the primary target, while for many Gram-positive bacteria, topoisomerase IV is the preferred target. wikipedia.orgfda.gov The difluoro substitution pattern on the quinolone ring plays a crucial role in the binding affinity and specificity for these enzymes. The study of these interactions at an atomic level is fundamental for understanding drug efficacy and for designing new agents that can overcome resistance, which often arises from mutations in the QRDR of the target enzymes. mdpi.comnih.gov

Table 2: Antibacterial Activity (MIC, μg/mL) of Selected Fluoroquinolones
OrganismCiprofloxacinSparfloxacin
Staphylococcus aureus0.25 - 1.00.12 - 0.5
Escherichia coli≤0.25 nih.gov≤1.0 nih.gov
Pseudomonas aeruginosa≤0.5 drugbank.com8.0

Note: MIC (Minimum Inhibitory Concentration) values can vary between strains and testing conditions.

Development of Chemical Probes and Tools for Mechanistic Biological Research

The inherent biological activity and favorable spectroscopic properties of the quinolinone scaffold make it an excellent platform for the development of chemical probes and tools for biological research. mdpi.comwikipedia.org By attaching reporter groups, such as fluorophores, to the core structure, scientists can create molecules capable of visualizing and studying dynamic processes within living cells. wikipedia.orgnih.gov

Fluorescent probes derived from fluoroquinolone antibiotics have been synthesized to investigate crucial aspects of antibiotic action, such as penetration into bacterial cells and the mechanisms of efflux, a common cause of antibiotic resistance. wikipedia.orgcaymanchem.com For instance, ciprofloxacin has been functionalized with fluorophores to create probes that allow for real-time tracking of the drug's accumulation inside bacteria using techniques like confocal fluorescence microscopy. wikipedia.orgcaymanchem.com These tools are invaluable for understanding how antibiotics reach their intracellular targets and how bacteria develop resistance by actively pumping them out.

Furthermore, profluorescent nitroxide probes based on the fluoroquinolone scaffold have been developed. nih.gov These "switch-on" probes are initially non-fluorescent but become fluorescent upon reacting with specific analytes, such as reactive oxygen species, within a cell. nih.gov This allows for the visualization of intracellular chemical processes alongside the antibiotic's localization, providing a deeper understanding of the drug's mode of action and its effects on cellular chemistry. nih.gov The 6,8-difluoro-1-methylquinolin-4(1H)-one scaffold, with its tunable properties, is a prime candidate for the rational design of such sophisticated chemical tools for mechanistic biological research. mdpi.com

Exploration in New Material Science or Optoelectronic Applications

While the primary focus of difluoroquinolinone research has been in the biomedical field, there is growing interest in exploring the potential of this scaffold in material science and optoelectronics. The electronic properties of the quinolinone core, which can be finely tuned by substituents like fluorine, make these compounds interesting candidates for novel functional materials. nih.gov

Research into related quinolinone derivatives has demonstrated their potential for applications in nonlinear optics. nih.govnih.gov Certain quinolinone compounds have been shown to possess large third-order nonlinear optical susceptibility, a property that is highly sought after for applications in optical switching, data storage, and optical limiting. nih.govnih.gov The electron-deficient nature of the quinolinone ring system contributes to these properties. nih.gov

Additionally, the fluorescent properties of quinolone derivatives are being explored for applications beyond biological imaging. mdpi.com Some 1-aryl-substituted 4-quinolones exhibit dual fluorescence, meaning they emit light at two different wavelengths depending on environmental factors like solvent polarity and temperature. mdpi.com This ratiometric response makes them suitable for use as sensors. Furthermore, structurally related difluorinated compounds, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), are used as fluorogenic substrates in assays, releasing a highly fluorescent molecule upon enzymatic reaction. nih.govmedchemexpress.com These examples underscore the potential of the this compound scaffold as a building block for new optoelectronic materials and sensors, an area that is ripe for further exploration.

Compound Names Mentioned in the Article

Compound Name
This compound
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
Ciprofloxacin
Hydroxychloroquine
Nalidixic acid
Sparfloxacin

Q & A

Q. What are the recommended synthetic routes for preparing 6,8-difluoro-1-methylquinolin-4(1H)-one with high purity?

A two-step approach is commonly employed: (1) Fluorination of a pre-functionalized quinolin-4-one core using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), followed by (2) N-methylation via alkylation reagents (e.g., methyl iodide) under basic conditions. Key challenges include controlling regioselectivity during fluorination and minimizing byproducts. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Purity validation requires HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign fluorine-substituted aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–3.0 ppm). Fluorine atoms induce splitting patterns due to scalar coupling (e.g., 4JFH^4J_{F-H}) .
  • HRMS : Confirm molecular weight (e.g., m/z 223.0743 for C₁₀H₈F₂NO⁺).
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Q. How can researchers optimize reaction conditions to avoid side products during N-methylation?

Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (aqueous NaOH/CH₂Cl₂) to enhance methyl iodide reactivity. Monitor reaction progress via TLC and quench excess methyl iodide with aqueous Na₂S₂O₃. Post-reaction, extract with ethyl acetate and dry over MgSO₄ .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the quinoline core?

Regioselectivity in halogenation (e.g., bromination/iodination) is influenced by electronic effects. Fluorine substituents at C6 and C8 deactivate the aromatic ring, directing electrophilic attacks to C5 or C6. Use Lewis acids (e.g., FeCl₃) to stabilize transition states. For example, iodination at C3 can be achieved using N-iodosuccinimide (NIS) in DMF at 80°C .

Q. What methodologies are suitable for functionalizing the quinoline core via cross-coupling reactions?

Suzuki-Miyaura cross-coupling is effective for introducing aryl/vinyl groups. Pre-functionalize the quinoline with a boronic ester or halide (e.g., 6,8-difluoro-3-iodo-1-methylquinolin-4(1H)-one). Use Pd(PPh₃)₂Cl₂ as a catalyst, K₂CO₃ as a base, and dioxane/water as solvent under inert atmosphere (80–90°C, 3–6 hours). Monitor coupling efficiency via GC-MS .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., cytochrome bc₁ in antimalarial studies). Validate models with experimental IC₅₀ data .

Q. What strategies resolve contradictory data in solubility or stability studies?

  • Solubility : Perform parallel experiments in polar (DMSO, MeOH) and non-polar (toluene) solvents. Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

Methodological Notes

  • Experimental Design : Always include control reactions (e.g., no catalyst, no base) to validate mechanistic hypotheses .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze replicate experiments and mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.